

stability of Dantrolene Sodium solution at room temperature

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Compound of Interest

Compound Name: **Dantrolene Sodium**

Cat. No.: **B1669809**

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Technical Support Center: Dantrolene Sodium Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **Dantrolene Sodium** solutions at room temperature. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of a **Dantrolene Sodium** solution?

A1: Dantrolene exhibits maximum stability in an aqueous solution at a pH of 7.4.[1][2][3][4] The degradation rate of the molecule increases in both acidic and alkaline conditions.[1][2][3]

Q2: How should I prepare a **Dantrolene Sodium** solution for intravenous administration in a research setting?

A2: To reconstitute **Dantrolene Sodium** for injection, use sterile water for injection (USP, without a bacteriostatic agent).[2][5][6][7][8] For a standard 20 mg vial, 60 mL of sterile water is typically added, and the vial is shaken until the solution is clear.[2][5][7] It is critical to avoid

using acidic solutions such as 5% Dextrose Injection or 0.9% Sodium Chloride Injection, as they are incompatible and can cause precipitation.[2][5][6][7]

Q3: What are the recommended storage conditions and shelf-life for a reconstituted **Dantrolene Sodium** solution?

A3: A reconstituted **Dantrolene Sodium** solution should be protected from direct light and stored at a controlled room temperature, typically between 15°C to 30°C (59°F to 86°F).[5][6][8] The solution is stable for up to 6 hours after reconstitution.[2][5][6][7][8] It is recommended to prepare the infusion immediately before use.[2][6][7]

Q4: What are the primary degradation products of Dantrolene in solution?

A4: Dantrolene degrades via hydrolysis into two primary products. In acidic conditions, the main degradation product results from the cleavage of the imine linkage, forming "compound C" (5-(4-nitrophenyl)-2-furaldehyde).[1][2] In alkaline conditions, the primary degradation product is "compound B," which is formed through the hydrolysis of the hydantoin ring.[1][2]

Q5: Are there any known incompatibilities for **Dantrolene Sodium** solutions beyond acidic diluents?

A5: Yes, besides acidic solutions, transferring reconstituted **Dantrolene Sodium** to certain large glass bottles for infusion has been observed to cause precipitate formation.[6][7] Therefore, it is recommended to use sterile intravenous plastic bags for infusions.[7]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Precipitation or cloudiness observed in the Dantrolene solution.	<ul style="list-style-type: none">- Use of an incompatible acidic diluent (e.g., 5% Dextrose, 0.9% Sodium Chloride).[2][5][6][7] - Transferring the reconstituted solution to certain glass bottles.[6][7] - Exceeding the 6-hour stability window after reconstitution.[2][5][6][7][8]	<ul style="list-style-type: none">- Always reconstitute with sterile water for injection (without a bacteriostatic agent).[2][5][6][7][8]- For infusions, transfer the contents of reconstituted vials to a sterile intravenous plastic bag.[7] - Prepare the solution immediately prior to use and discard any unused portion after 6 hours.[2][6][7]- Visually inspect the solution for particulate matter and discoloration before administration.[6][7]
Unexpectedly rapid degradation of Dantrolene in an experimental buffer.	<ul style="list-style-type: none">- The pH of the buffer is too acidic or too alkaline.[1][2]- Elevated storage temperature.[4][9][10]- Exposure to direct light.[1][5][6]	<ul style="list-style-type: none">- Adjust the buffer to a pH of 7.4 for maximum stability.[1][2][3][4]- Store the solution at the recommended controlled room temperature.[5][6][8]- Protect the solution from light at all times.[1][5][6]
Difficulty dissolving Dantrolene Sodium powder in an aqueous buffer.	<ul style="list-style-type: none">- Poor aqueous solubility of Dantrolene Sodium.[3]	<ul style="list-style-type: none">- For experimental use, first dissolve the powder in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the aqueous buffer.[3][11]

Quantitative Data

The stability of Dantrolene in aqueous solutions is highly dependent on pH. The degradation follows pseudo-first-order kinetics.

Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of Dantrolene at 37°C

pH	Rate Constant (k) (min ⁻¹)
1.2	0.0018
2.2	0.0009
4.6	0.0004
7.4	0.0002
9.5	0.0012

Data derived from studies on the kinetics of dantrolene degradation.[2]

Experimental Protocols

Preparation of Dantrolene Sodium Stock Solution for Cell Culture

This protocol outlines the preparation of a **Dantrolene Sodium** stock solution for in vitro experiments.

- Equilibration: Allow the vial of **Dantrolene Sodium** powder to reach room temperature before opening to prevent condensation.
- Weighing: Carefully weigh the desired amount of **Dantrolene Sodium** powder using an analytical balance.
- Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).[11]
- Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility for cell culture applications.[11]

- Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[11]

Stability-Indicating UPLC Method for Dantrolene

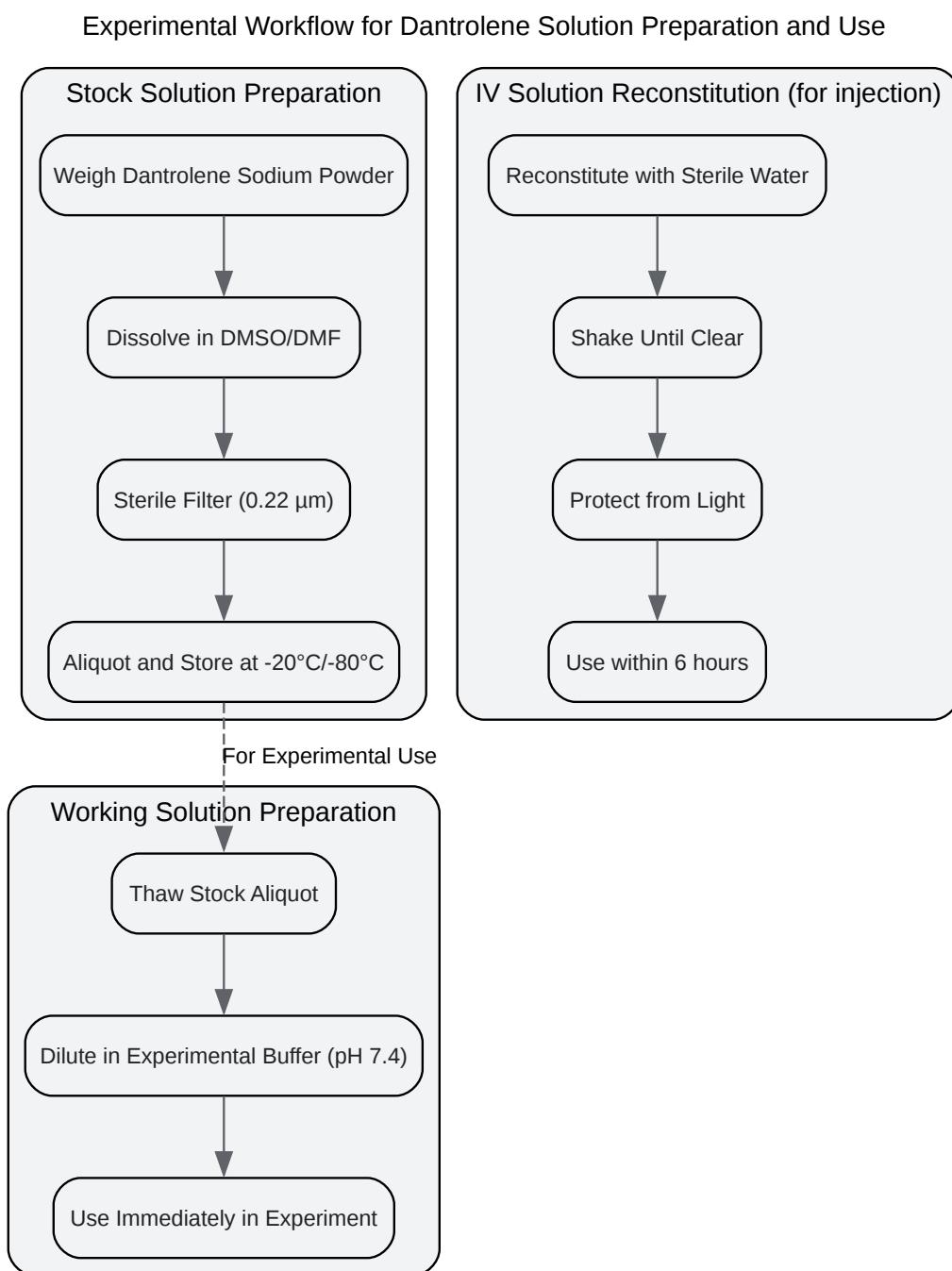
This method is used to determine the degradation kinetics of Dantrolene.[1][4][10]

- Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.[1][4][10]
- Column: Waters BEH C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) with a BEH C18 guard column.[1][4][10]
- Mobile Phase: A gradient of acetonitrile and 2.0 mM sodium acetate buffer (pH 4.5).[1][4][10]
- Gradient Program: A linear gradient of acetonitrile from 25% to 75% over three minutes.[1][4][10]
- Flow Rate: 0.5 mL/min.[4][10]
- Column Temperature: 35°C.[4][10]
- Detection Wavelength: 375 nm.[4][10]
- Injection Volume: 4 µL.[4][10]

Methodology:

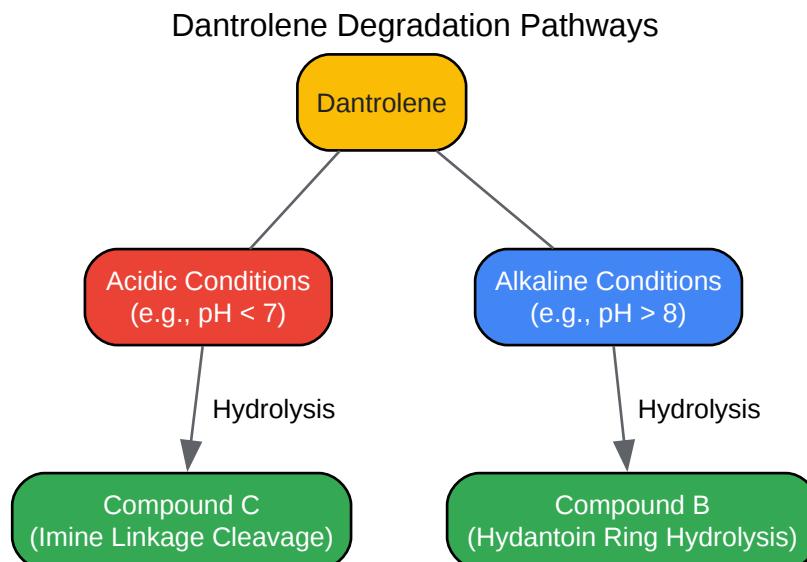
- Standard Preparation: Prepare a stock solution of Dantrolene reference standard in a suitable solvent (e.g., dimethylformamide) and dilute to a known concentration.
- Sample Preparation: Prepare Dantrolene solutions in aqueous buffers of various pH values.
- Data Acquisition and Analysis: Monitor the chromatograms at 375 nm. Identify and quantify the Dantrolene peak and any degradation products by comparing their retention times and spectra with those of the reference standards.

Visualizations



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Caption: Workflow for preparing **Dantrolene Sodium** solutions.



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Caption: Dantrolene degradation pathways under different pH conditions.

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